molecular formula C22H24N4O5S B2881841 N-isopropyl-3-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 946324-50-1

N-isopropyl-3-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2881841
CAS RN: 946324-50-1
M. Wt: 456.52
InChI Key: PUJBLNTZUTWQKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-3-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C22H24N4O5S and its molecular weight is 456.52. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-3-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-3-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Cytotoxic Activity

Quinazoline derivatives have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. For example, the synthesis and cytotoxic activity of N-[2-(Dimethylamino)ethyl] Carboxamide Derivatives of different heterocyclic compounds have been studied, showing varied levels of activity against cancer cell lines, indicating the potential of quinazoline derivatives in cancer research (Bu, Deady, & Denny, 2000). Such studies highlight the importance of structural modifications to enhance biological activity, which could be relevant for the compound .

Antimicrobial Properties

Quinazoline derivatives have also been investigated for their antimicrobial properties. For instance, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones derived from quinoline carboxylic acid demonstrated significant antifungal and antibacterial activities (Patel & Patel, 2010). This suggests that quinazoline derivatives could serve as promising candidates for developing new antimicrobial agents.

Applications in Materials Science

Compounds related to quinazoline derivatives have found applications in materials science, particularly in the synthesis of complexes with potential electrochemical and antimicrobial properties. For example, mono- and dinuclear Ni(II) complexes constructed from quinazoline-type ligands have been synthesized and characterized, showing interesting spectroscopic, electrochemical, thermal, and antimicrobial properties (Chai et al., 2017). These findings indicate the versatility of quinazoline derivatives in creating materials with diverse functional applications.

properties

IUPAC Name

3-(2-methoxyethyl)-2-[(3-nitrophenyl)methylsulfanyl]-4-oxo-N-propan-2-ylquinazoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O5S/c1-14(2)23-20(27)16-7-8-18-19(12-16)24-22(25(21(18)28)9-10-31-3)32-13-15-5-4-6-17(11-15)26(29)30/h4-8,11-12,14H,9-10,13H2,1-3H3,(H,23,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJBLNTZUTWQKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)[N+](=O)[O-])CCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-isopropyl-3-(2-methoxyethyl)-2-((3-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

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